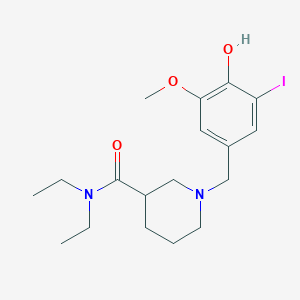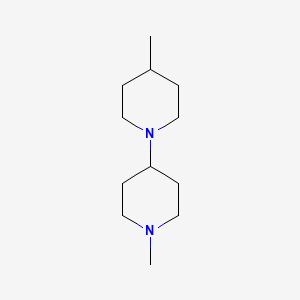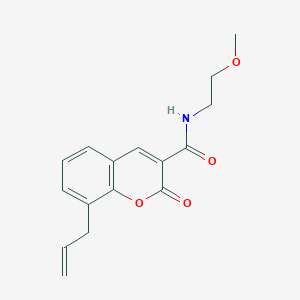![molecular formula C22H16N4O6 B5145313 4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5145313.png)
4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide, commonly known as MNBD, is a synthetic compound that has been widely used in scientific research. MNBD belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of MNBD is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in tumor growth and viral replication. MNBD has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
MNBD has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MNBD has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth. In addition, MNBD has been found to reduce inflammation and oxidative stress, which are associated with a number of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MNBD is its potent antitumor and antiviral activity, which makes it a promising candidate for the development of new therapeutic agents. However, MNBD has some limitations for lab experiments, including its low solubility in water, which can make it difficult to administer in vivo. MNBD also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of MNBD. One area of research is the development of new formulations of MNBD that can improve its solubility and bioavailability in vivo. Another area of research is the identification of the molecular targets of MNBD, which can provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of MNBD in vivo, as well as its potential use in combination with other therapeutic agents.
Synthesemethoden
MNBD can be synthesized through a multi-step process involving the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 3-nitroaniline, followed by the reaction of the resulting intermediate with 4-methylbenzoyl chloride and nitric acid. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
MNBD has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent antitumor activity, particularly against breast, lung, and colon cancer cells. MNBD has also been shown to possess antiviral activity against HIV-1 and hepatitis C virus.
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O6/c1-12-6-7-20-17(8-12)24-22(32-20)14-4-3-5-16(9-14)23-21(27)15-10-18(25(28)29)13(2)19(11-15)26(30)31/h3-11H,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJTXXVMPAWPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)

![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-N-phenylacetamide](/img/structure/B5145249.png)


![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)
![N-(3-cyanophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5145314.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5145318.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)

![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)
